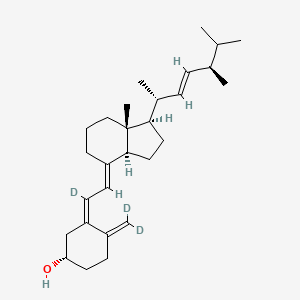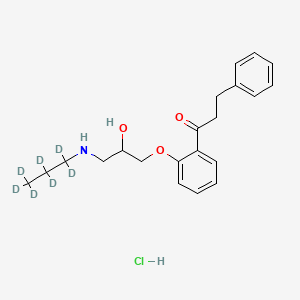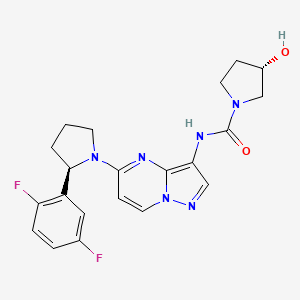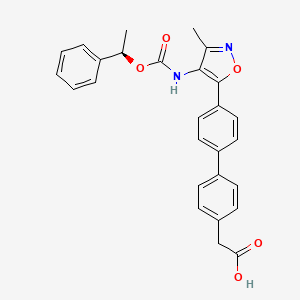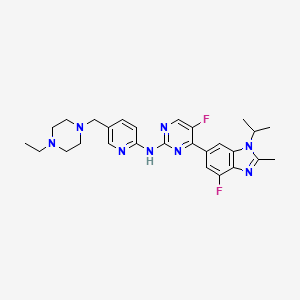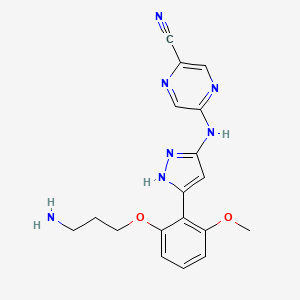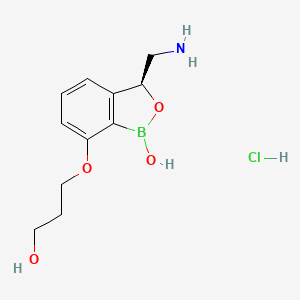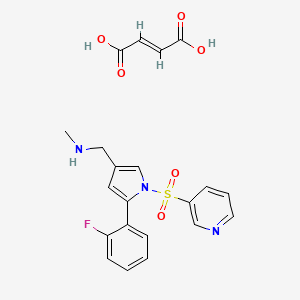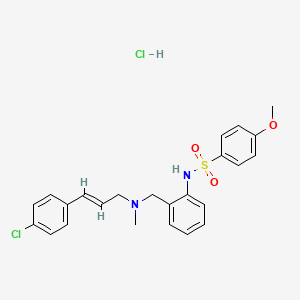
KN-92 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KN-92 hydrochloride is an inactive derivative of KN-93 . It does not have CaM kinase inhibitory activity . It is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .
Molecular Structure Analysis
The molecular formula of KN-92 hydrochloride is C24H26Cl2N2O3S . The InChi code isInChI=1S/C24H25ClN2O3S.ClH/c1-27 (17-5-6-19-9-11-21 (25)12-10-19)18-20-7-3-4-8-24 (20)26-31 (28,29)23-15-13-22 (30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; . Physical And Chemical Properties Analysis
KN-92 hydrochloride is a solid . It has a molecular weight of 493.45 . It is soluble in DMSO (≥24.65 mg/mL) and in EtOH with gentle warming and ultrasonic (≥11.73 mg/mL), but insoluble in H2O .Aplicaciones Científicas De Investigación
KN-92 as an Inactive Analog of KN-93 in Ion Channel Studies : KN-92 hydrochloride, an inactive analog of KN-93, has been used to demonstrate that the effects of KN-93 on voltage-gated potassium channels are independent of CaMK II. This is because KN-92, which does not inhibit CaMK II, caused similar inhibition of currents in ion channels as KN-93 (Rezazadeh, Claydon, & Fedida, 2006).
Investigation of CaMKII Inhibitors in Hepatic Stellate Cells : KN-92 has been used as a control in studies investigating the effects of CaMKII inhibitors on human hepatic stellate cells. While KN-93, an active CaMKII inhibitor, decreased cell proliferation and modulated the expression of cell cycle regulators p53 and p21, KN-92 did not exhibit significant effects, demonstrating the specificity of KN-93's action on these cells (An et al., 2007).
Role in Cardiac Myocyte Studies : In cardiac research, KN-92 has been used to understand the specific effects of CaMKII inhibitors like KN-93. It has been shown that KN-93 directly blocks IKr, a rapid component of delayed rectifier potassium current, in cardiac myocytes. The use of KN-92, which does not inhibit CaMKII, helped establish that this effect of KN-93 is independent of its action on CaMKII (Hegyi et al., 2016).
Understanding CaMKII Inhibition in Mouse Eggs and Smooth Muscle Cells : KN-92 has been utilized in studies exploring the inhibition of inositol 1,4,5-trisphosphate receptor-mediated Ca2+ signaling by KN-93 in mouse eggs and smooth muscle cells. The use of KN-92 helped ascertain that the inhibitory action of KN-93 is independent of CaMKII (Smyth et al., 2002).
Investigation in NAD Depletion-Induced Apoptosis : KN-92 has been used in studies investigating apoptosis induced by NAD depletion. It was observed that the CaMKII inhibitor KN-93 reduced apoptosis in THP-1 cells, and KN-92 exhibited similar activity, suggesting that this inhibition was not dependent on CaMKII (Takeuchi & Yamamoto, 2015).
Safety And Hazards
No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray . Avoid prolonged or repeated exposure . Keep away from sources of ignition . Take precautionary measures against static discharge . Ensure adequate ventilation . Provide accessible safety shower and eye wash station .
Propiedades
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNWBMPAAXAHM-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KN-92 hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

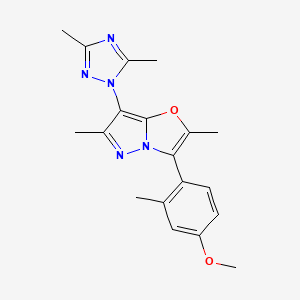
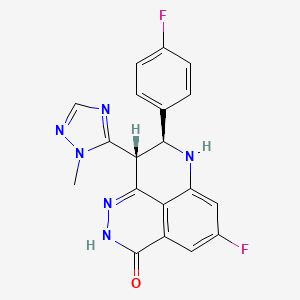
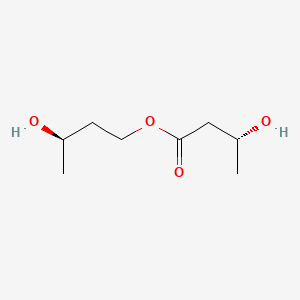
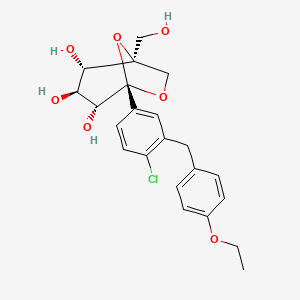
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
